Glycyl-histidine (Gly-His) is a dipeptide composed of the amino acids glycine and histidine linked by a peptide bond. [] It plays a significant role in scientific research due to its metal-binding properties and presence in various biologically relevant contexts. []
Gly-His is found as a component of larger peptides and proteins in biological systems. [] It is often studied as a model system for understanding metal-peptide interactions due to its ability to coordinate metal ions. [, , ]
Source: Gly-His can be obtained through chemical synthesis or isolated from biological sources. []
Classification: Gly-His is classified as a dipeptide. []
Glycyl-histidine can be obtained through various synthetic methods, including solid-phase peptide synthesis and enzymatic reactions. It is classified as a dipeptide, which is a type of peptide formed from two amino acids linked by a peptide bond. Glycyl-histidine is recognized for its role in biological systems, particularly in buffering and metal ion chelation due to the imidazole side chain of histidine.
The synthesis of glycyl-histidine can be achieved through several methods:
Glycyl-histidine participates in various chemical reactions due to its functional groups:
The mechanism by which glycyl-histidine exerts its effects largely depends on its environment:
Glycyl-histidine exhibits several notable physical and chemical properties:
Relevant data indicates that glycyl-histidine has a pKa value around 6.0 for its imidazole side chain, contributing to its buffering ability .
Glycyl-histidine has diverse applications in scientific research and industry:
Traditional solution-phase synthesis remains foundational for small-scale production of the dipeptide glycyl-histidine (Gly-His). This approach employs sequential carbodiimide-mediated coupling reactions (e.g., DCC or EDC) with N-hydroxybenzotriazole (HOBt) additives to minimize racemization. The process initiates with C-terminal histidine protection, typically using the benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) groups, followed by glycine coupling to the histidine α-amino group. Critical challenges include:
Yields in solution-phase synthesis rarely exceed 60–70% for Gly-His due to cumulative losses during purification. Nevertheless, this method provides high-precision control for isotopic labeling or specialized derivative synthesis where solid-phase limitations exist [3] [8].
Table 1: Solution-Phase Synthesis Parameters for Gly-His
Step | Reagents/Conditions | Purpose | Yield (%) |
---|---|---|---|
His Side-Chain Protection | Dnp-Cl, TEA/DCM, 0°C, 2h | Imidazole group protection | 85–90 |
C-Terminal Activation | Boc-Gly-OH, DCC, HOBt, DMF, -15°C, 1h | Glycine activation | 75–80 |
Coupling | Boc-Gly-OH + H-His(Dnp)-OH, DMF, 4h | Peptide bond formation | 70–75 |
Global Deprotection | TFA:DCM (1:1) + scavengers, 1h | Removal of Boc/Dnp groups | >95 |
Solid-phase methodologies significantly enhance Gly-His synthesis efficiency by enabling iterative couplings on an insoluble support. The Fmoc/tBu strategy predominates, utilizing Wang or PEG-based resins (e.g., NovaSyn® TG) to improve solvation and reduce aggregation [9]. Key optimizations include:
Coupling is accelerated using phosphonium/aminium reagents (e.g., PyBOP® or HATU) in DMF/DCM mixtures. Automated SPPS protocols achieve >95% coupling efficiency per cycle, with crude purities >85% after TFA cleavage [3] [9].
Protecting group strategy dictates regioselectivity and final dipeptide integrity. Critical considerations include:
Table 2: Protecting Groups for Gly-His SPPS
Functional Group | Protecting Group | Deprotection Reagent | Key Advantage | Risk |
---|---|---|---|---|
α-Amino (Gly/His) | Fmoc | 20% piperidine/DMF | Orthogonal to acid-labile groups | Aggregation with hydrophobic peptides |
His Nim-imidazole | Trt | 1–5% TFA/DCM | Mild cleavage | Premature cleavage in long syntheses |
His Nim-imidazole | Tos | HF or TFMSA | High stability | Gly insertion artifacts |
C-Terminal carboxyl | Wang resin | 95% TFA/H₂O | Simultaneous global deprotection | Tritylation side reactions |
Enzymatic methodologies leverage Leloir glycosyltransferases and subtilisin variants for regioselective Gly-His modifications under aqueous conditions:
Enzymatic routes eliminate racemization risks and reduce toxic solvent use but require expensive cofactors (e.g., UDP-sugars) or engineered enzyme production [5] [10].
N-terminal glycine in Gly-His serves as a nucleophile for acylating agents, enabling tailored derivatives:
Functionalization occurs in solution post-SPPS cleavage, with purification via RP-HPLC. Critical parameters include pH control (pH 7–9 for NHS esters) and stoichiometric acylating agent excess (2–5 eq) [5] [10].
Table 3: Acylation Reagents for Gly-His Functionalization
Acylating Agent | Product | Coupling Conditions | Application |
---|---|---|---|
Stearic acid NHS ester | Gly(stearyl)-His | DMF, DIEA, 25°C, 12h | Lipopeptide therapeutics |
mPEG5k-NHS | Gly-His-mPEG5k | pH 8.5 buffer, 4°C, 24h | Solubility enhancement |
UDP-Gal (GaIT1 enzyme) | Gly-His-β-D-Gal | Tris-HCl pH 7.4, 37°C, 2h | Glycopeptide probes |
CMP-Neu5Ac (ST3GalVI) | Gly-His-α2,3-sialyllactose | HEPES pH 7.0, Mn2+, 30°C | Lectin-targeted delivery |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3